Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Description
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone (CAS: 2091716-78-6) is a bicyclic azetidine derivative with a molecular formula of C₈H₁₁F₃N₂O₂ and a molecular weight of 248.19 g/mol. Its structure features two azetidine rings: one substituted with a hydroxyl and trifluoromethyl group at the 3-position, and the other linked via a methanone bridge to the azetidin-3-yl group . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxyl group may participate in hydrogen bonding, influencing receptor interactions .
Properties
IUPAC Name |
azetidin-3-yl-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O2/c9-8(10,11)7(15)3-13(4-7)6(14)5-1-12-2-5/h5,12,15H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKZASUVSMABPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, also known as 2-amino-1-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, efficacy, and potential therapeutic applications of this compound based on recent studies and data.
The molecular formula of this compound is C7H11F3N2O2, with a molecular weight of 212.17 g/mol. Its structure features a trifluoromethyl group, which enhances lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H11F3N2O2 |
| Molecular Weight | 212.17 g/mol |
| Purity | Typically 95% |
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, azetidinone derivatives have shown promising results in inhibiting the growth of MCF-7 breast cancer cells, suggesting that this compound may possess similar properties. A study demonstrated that related compounds exhibited IC50 values ranging from 10 nM to 50 nM against cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its potential as an elastase inhibitor. Elastase is an enzyme involved in various pathological conditions, including chronic obstructive pulmonary disease (COPD). Studies have shown that azetidine derivatives can act as effective inhibitors of pancreatic elastase, indicating a potential therapeutic application for respiratory diseases .
Antibacterial Activity
Azetidine derivatives are also noted for their antibacterial properties. The incorporation of the trifluoromethyl group is believed to enhance the antibacterial efficacy of these compounds. For example, a series of azetidinones demonstrated significant antibacterial activity against Gram-positive bacteria .
Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of azetidinone derivatives on the MCF-7 cell line, several compounds were tested for their cytotoxicity using the MTS assay. The results indicated that certain derivatives had an IC50 value below 20 nM, highlighting their potential as anticancer agents.
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of azetidine derivatives against pancreatic elastase. The results showed that some compounds effectively inhibited elastase activity, with IC50 values indicating strong inhibitory potential. This suggests possible applications in treating conditions associated with excessive elastase activity.
Comparison with Similar Compounds
Structural Analogues with Azetidine-Methanone Cores
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Trifluoromethyl vs. Piperidinyl derivatives (e.g., Cobimetinib) show clinical efficacy as MEK inhibitors, suggesting the trifluoromethyl analog may target similar pathways but with altered pharmacokinetics .
Hydroxyl Group Positioning : Compounds with 3-hydroxy substitution (e.g., Cobimetinib, derivatives) exhibit kinase inhibitory activity, implying the hydroxyl group in the target compound may similarly engage active-site residues .
Salt Forms and Solubility : Crystalline salts (e.g., fumarate in Cobimetinib, hydrochloride in compounds) improve solubility and bioavailability. The target compound lacks reported salt forms, which may limit its therapeutic applicability .
Pharmacological Implications
- Receptor Affinity: suggests that side-chain modifications (e.g., morpholinoethyl to piperidinyl) in cannabinoids drastically alter CB1 receptor binding. By analogy, the trifluoromethyl group in the target compound may optimize receptor interactions compared to bulkier substituents like piperidinyl .
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone typically begins with azetidine-3-carboxylic acid or its derivatives, which serve as the azetidine ring precursors. Key intermediates include:
- Azetidine-3-carboxylic acid esters , such as methyl or tert-butyl esters.
- 3-(Hydroxymethyl)azetidine-1-carboxylates for further functionalization.
- Fluorinated or trifluoromethylated azetidine intermediates , prepared via sulfonylation and subsequent fluorination/trifluoromethylation steps.
These intermediates enable the introduction of the trifluoromethyl group and hydroxy substituent at the 3-position of the azetidine ring.
General Synthetic Strategy
The preparation involves the following key stages:
Esterification and Protection: Conversion of azetidine-3-carboxylic acid to esters (e.g., methyl or tert-butyl esters) using thionyl chloride in methanol or other esterification methods to facilitate subsequent transformations.
Sulfonylation: Introduction of good leaving groups such as methanesulfonyl (mesylate) or tosylate groups at the 3-(hydroxymethyl) position to enable nucleophilic substitution.
Fluorination/Trifluoromethylation: Conversion of sulfonate intermediates to fluoromethyl or trifluoromethyl derivatives using fluorinating agents like tetra-butylammonium fluoride (TBAF), hydrogen fluoride/trimethylamine, or triflic anhydride in the presence of bases such as triethylamine.
Reduction and Cyclization: Use of hydride reducing agents such as lithium aluminum hydride (LAH), sodium borohydride, Red-Al, or diisobutylaluminum hydride (DIBAL) to reduce carboxylic acids or esters to alcohols or to facilitate ring closure.
Amide Bond Formation: Coupling of azetidine derivatives with carboxylic acids or acid derivatives (e.g., 3,5-di-tert-butyl-4-hydroxybenzoic acid) using carbodiimide coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of bases such as triethylamine to form the methanone linkage.
Deprotection and Purification: Removal of protecting groups (e.g., benzhydryl) via catalytic hydrogenation with palladium catalysts under hydrogen atmosphere, followed by purification using aqueous extraction, crystallization, and chromatography.
Detailed Preparation Steps
Research Findings and Optimization Notes
Hydride Reducing Agents: Selection of the hydride reducing agent influences yield and purity. Sodium triacetoxyborohydride and Red-Al offer milder conditions, while LAH provides strong reduction but requires careful temperature control to avoid over-reduction.
Fluorination Efficiency: Using tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes allows efficient fluorination of sulfonate intermediates, with yields improved by controlling reagent stoichiometry and reaction temperature.
Purification Techniques: Aqueous extraction with organic solvents such as methyl tetrahydrofuran (Me-THF) and washing with potassium carbonate solutions effectively remove impurities like chloromethyl azetidine derivatives, reducing impurities to less than 1%.
Amide Bond Formation: Carbodiimide-mediated coupling in tetrahydrofuran with triethylamine base at low temperatures (0°C) minimizes side reactions and improves crystalline product formation.
Catalytic Hydrogenation: Deprotection steps involving benzhydryl groups require palladium catalysts under hydrogen atmosphere at controlled pressures (40-60 psi) and temperatures (room temperature to 60°C) for complete removal without degrading the azetidine ring.
Summary Table of Key Reagents and Conditions
| Reaction Type | Typical Reagents/Conditions | Purpose |
|---|---|---|
| Esterification | Thionyl chloride, methanol | Formation of azetidine esters |
| Sulfonylation | Methanesulfonyl chloride, tosyl chloride, triethylamine, DCM | Activation of hydroxyl group for substitution |
| Fluorination/Trifluoromethylation | TBAF, HF/trimethylamine, triflic anhydride, diisopropylethylamine | Introduction of fluorine/trifluoromethyl group |
| Reduction | LAH, sodium borohydride, Red-Al, DIBAL in THF | Reduction of esters/acids to alcohols |
| Amide Coupling | DCC, triethylamine, THF | Formation of methanone linkage |
| Deprotection | Pd catalyst, H2 gas, methanol, para-toluenesulfonic acid | Removal of protecting groups |
| Purification | Aqueous extraction, Me-THF, K2CO3 washes | Removal of impurities |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for Azetidin-3-yl(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Route Selection : Prioritize modular approaches, such as coupling azetidine derivatives with activated carbonyl intermediates. For example, highlights the use of azetidinylmethylphenyl moieties in analogous syntheses.
- Optimization : Adjust solvent polarity (e.g., ethanol or DMF) and catalysts (e.g., palladium or acid catalysts) to enhance yields. demonstrates the use of thionyl chloride in ethanol for similar ketone formations .
- Purification : Crystallization techniques, as described in for a related crystalline fumarate salt, can improve purity .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodology :
- NMR Analysis : Use - and -NMR to verify azetidine ring integrity and trifluoromethyl group presence. employed NMR for structural validation of analogous methanone derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy.
- X-ray Crystallography : For absolute stereochemical confirmation, as applied in for a crystalline azetidine-based salt .
Q. What safety protocols are critical during laboratory handling?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact ( ) .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions.
- Spill Management : Follow guidelines for containment (e.g., absorbent materials) and disposal .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the hydroxyl and trifluoromethyl groups be addressed?
- Methodology :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., organocatalysts or metal complexes) to control stereochemistry. discusses enantioselective allylation for trifluoromethyl-containing compounds .
- Dynamic Resolution : Use kinetic resolution during crystallization, as seen in for isolating enantiopure salts .
Q. What computational tools predict the compound’s reactivity or stability under experimental conditions?
- Methodology :
- DFT Calculations : Model electronic effects of the trifluoromethyl group on azetidine ring stability. references CSD database surveys for analogous structures to infer reactivity .
- MD Simulations : Study solvation effects using tools like Gaussian or GROMACS, as suggested in for trifluoromethyl derivatives .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) during structural elucidation be resolved?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., ring puckering) that cause unexpected splitting.
- Comparative Analysis : Cross-reference with structurally similar compounds in databases like CSD ( ) or patented derivatives ( ) .
Experimental Design & Data Analysis
Q. What strategies optimize HPLC purity assessment for this compound?
- Methodology :
- Column Selection : Use C18 reverse-phase columns with trifluoroacetic acid (TFA) in the mobile phase to resolve polar groups.
- Gradient Elution : Adjust acetonitrile/water ratios to separate hydroxylated byproducts, as in ’s solubility studies .
Q. How can the compound’s stability under acidic/basic conditions be systematically evaluated?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
